molecular formula C18H12F4N4O B2690780 N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide CAS No. 865660-43-1

N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Cat. No. B2690780
CAS RN: 865660-43-1
M. Wt: 376.315
InChI Key: PUNMEJBRTBMMMD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-tumor properties. It was first discovered in 2010 by researchers at the Johns Hopkins University School of Medicine.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl derivatives, including compounds with structural similarities to N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide, explored their larvicidal activity. Compounds with mild electron-withdrawing groups like trifluoro and fluorine showed excellent activity, indicating the significance of these substitutions in enhancing biological effects (Gorle et al., 2016).

Catalyst-free and Visible Light Promoted Synthesis

  • Research on catalyst-free and visible light-promoted trifluoromethylation of uracils, cytosines, and pyridinones demonstrated a mild, metal-free strategy for direct perfluoroalkylation. This process, relevant to the synthesis of compounds like N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide, highlights the utility of such methods in medicinal chemistry due to high functional group tolerance and synthetic simplicity (Huang et al., 2018).

Antitumor Activities

  • Novel pyrimidine derivatives of L-ascorbic acid, bearing structural motifs related to N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide, were synthesized and tested for antitumor activities. A particular compound showed significant activity against various cancer cell lines, highlighting the potential of pyrimidine derivatives in cancer therapy (Raić-Malić et al., 2000).

HIV Integrase Inhibition

  • The compound is recognized as the first HIV integrase inhibitor, indicating its pivotal role in HIV treatment. Structural analysis of its hydrated form provided insights into its molecular interactions and stability, crucial for understanding its mechanism of action (Yamuna et al., 2013).

Metabolic Studies

  • Studies on the metabolism and disposition of potent HIV integrase inhibitors, including MK-0518, a closely related compound, have utilized 19F-NMR spectroscopy. These studies offer valuable insights into the metabolic fate and pharmacokinetics of fluoro-containing pyrimidine derivatives, which are crucial for drug development and optimization (Monteagudo et al., 2007).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O/c19-12-6-4-11(5-7-12)9-25-17(27)13-10-24-16(14-3-1-2-8-23-14)26-15(13)18(20,21)22/h1-8,10H,9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNMEJBRTBMMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

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